2-(3,4-Dichloro-phenyl)-oxirane
Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
- Hypoglycemic Activity : The synthesis and study of 2-(phenylalkyl)oxirane-2-carboxylic acids, structurally related to 2-(3,4-Dichloro-phenyl)-oxirane, demonstrated significant blood glucose-lowering activities in fasted rats. This suggests potential applications in developing treatments for conditions like diabetes. Among these compounds, one with a specific substitution pattern showed the most favorable activity, highlighting the importance of structural variation in medicinal applications (Eistetter & Wolf, 1982).
Organic Synthesis and Analytical Applications
- Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as an enantiopure chiral resolution reagent, obtained from (2S,3S)-phenylglycidol. It is capable of reacting with various α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines. This underlines its utility in enantiomeric purity determinations, crucial in the synthesis of pharmaceuticals (Rodríguez-Escrich et al., 2005).
Materials Science Applications
- Polymerization : The ring-opening polymerization of oxiranes, including those structurally similar to this compound, leads to the production of polyethers and polyesters. These materials have applications in various industries, including plastics, coatings, and adhesives. The polymerization process's versatility allows for the creation of materials with tailored properties (Soeda et al., 2002).
Environmental and Safety Studies
- Mutagenicity Testing : Oxiranes and siloranes, related to this compound, have been analyzed for their potential mutagenic effects. Understanding these compounds' interactions with biological systems is essential for assessing their safety and environmental impact. The results contribute to the development of safer composite materials and help in regulatory compliance and environmental stewardship (Schweikl et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis
Mode of Action
For instance, DCMU inhibits photosynthesis by blocking the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
Based on the action of similar compounds, it may affect the photosynthetic electron transport chain in photosynthesis . This could have downstream effects on the production of ATP and NADPH, crucial molecules for energy transfer in cells .
Result of Action
If the compound acts similarly to dcmu, it could result in the inhibition of photosynthesis, leading to a reduction in the production of atp and nadph . This could potentially lead to growth inhibition in plants.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOFHWTUAOODBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542856 | |
Record name | 2-(3,4-Dichlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52909-94-1 | |
Record name | 2-(3,4-Dichlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-Dichloro-phenyl)-oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.